molecular formula C17H15N3O B1680892 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile CAS No. 76081-98-6

2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile

Cat. No.: B1680892
CAS No.: 76081-98-6
M. Wt: 277.32 g/mol
InChI Key: PYKJFEPAUKAXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-8-phenylmethoxy-3-imidazo[1,2-a]pyridinyl)acetonitrile is an imidazopyridine.

Properties

IUPAC Name

2-(2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-13-15(9-10-18)20-11-5-8-16(17(20)19-13)21-12-14-6-3-2-4-7-14/h2-8,11H,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKJFEPAUKAXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226971
Record name SCH 28080
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76081-98-6
Record name SCH 28080
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076081986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SCH 28080
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCH-28080
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00427X161I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 0.86 g. of 3-chloro-4-oxopentanonitrile, 0.92 g. of 2-amino-3-phenylmethoxypyridine and 0.5 ml. of triethylamine in 15 ml. of ethanol was stirred for 16 hours, then concentrated to remove the triethylamine and ethanol. The residue was dissolved in methylene chlorideand washed with water. The methylene chloride was concentrated and the residual oil was dissolved in 20 ml. of boiling acetonitrile, filtered, cooled, and treated with hydrogen chloride/methanol with cooling to give 0.22 g. of the desired product (m.p. 163°-166° C.).
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Synthesis routes and methods II

Procedure details

A suspension of 8-benzyloxy-2-methyl-imidazo[1,2-a]pyridine-3-acetamide (3 g) in dioxane was cooled to 5°-10° C. To the suspension there was added over a period of 5 minutes a solution of trifluoroacetic anhydride (6 g) in dioxane. The mixture was maintained cool and stirred for 30 minutes. Thereafter the mixture was allowed to warm to room temperature and was stirred for a further four hours. The mixture was thendiluted with ice water and the precipitate was filtered. After recrystallization from ethylacetate the desired compound was obtained (m.p. 163°-166° C.).
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8-benzyloxy-2-methyl-imidazo[1,2-a]pyridine-3-acetamide
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile?

A: this compound functions as a reversible inhibitor of the gastric proton pump (H+,K+-ATPase) [, , ]. It exhibits competitive inhibition with potassium ions (K+) at the binding site of this enzyme [, ]. This inhibition effectively suppresses gastric acid secretion, making it a potential therapeutic agent for ulcers and other acid-related disorders.

Q2: How does the structure of this compound influence its activity?

A: Research suggests that specific structural features of this compound are crucial for its interaction with the gastric proton pump. Studies involving mutations in the sixth transmembrane segment of the H+,K+-ATPase α-subunit, particularly at Glu-822, revealed a significant decrease in sensitivity to the compound []. This suggests Glu-822 plays a vital role in binding this compound. Interestingly, this residue is not conserved in the Na+,K+-ATPase or other H+,K+-ATPases insensitive to the compound, potentially explaining its selectivity for the gastric proton pump [].

Q3: Beyond its inhibitory effect on acid secretion, does this compound exhibit other activities relevant to gastric protection?

A: Yes, research suggests this compound might be involved in regulating the activity of a phospholipid flippase found in gastric vesicles [, ]. This flippase translocates phospholipids like phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine across the membrane bilayer [, ]. Notably, the compound inhibits this flippase activity, and this inhibition correlates with its inhibition of a high-affinity Mg2+-ATPase activity present in the gastric vesicles []. This finding suggests a potential link between this compound, phospholipid asymmetry, and gastric cytoprotection, warranting further investigation.

Q4: Has this compound demonstrated efficacy in models beyond isolated cells or tissues?

A: Research shows that this compound exhibits promising anti-ulcer activity in various animal models. It effectively inhibits gastric ulcers induced by cysteamine, reserpine, and stress in rats []. Importantly, its efficacy in these models appears to stem primarily from its potent antisecretory action []. These findings highlight its potential as a therapeutic agent for ulcer management.

Q5: What is the significance of developing stable cell lines expressing the gastric proton pump, and how does this compound contribute to this research?

A: Stable cell lines expressing the functional gastric proton pump are invaluable tools for studying the enzyme's structure, function, and regulation []. Researchers have successfully developed cell lines co-expressing the α and β subunits of the gastric proton pump, which demonstrate K+-stimulated ATPase activity and proton transport sensitive to this compound []. These cell lines provide a robust platform for further dissecting the mechanism of action of the compound and exploring its therapeutic potential.

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